![molecular formula C7H11NO2 B1492885 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1628897-76-6](/img/structure/B1492885.png)
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Overview
Description
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 1628783-92-5 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 177.63 .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.1]heptane derivatives has been studied computationally for their potential as high-energy density compounds .Chemical Reactions Analysis
The core of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a white to yellow solid . It has a molecular weight of 177.63 . The storage temperature is 2-8°C .Scientific Research Applications
Bioisosteres of Benzenes
3-Azabicyclo[3.1.1]heptanes have been proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119-120°), a similar distance between substituents (4.8-5.0 Å), and similar physicochemical properties .
Saturated Analogues of Pyridine
3-Azabicyclo[3.1.1]heptanes can be considered as saturated analogues of pyridine . This property allows them to be incorporated into various structures, replacing the pyridine fragment .
Antihistamine Drug Development
The core of 3-Azabicyclo[3.1.1]heptanes was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
General Synthesis
A general approach to 3-Azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied .
Chemical Properties
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has a molecular weight of 177.63 and is a white to yellow solid . It is stored at temperatures between 2-8°C .
Commercial Availability
This compound is commercially available and can be purchased from various chemical suppliers . It is used in research and development labs for various applications .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of research on 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid could involve further exploration of its potential as a bioisostere in biologically active compounds . The compound’s core has already been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .
properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-1-5(2-7)3-8-4-7/h5,8H,1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFNFJFXFLVBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid particularly interesting for peptide engineering and drug design?
A1: 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid, also known as 3,5-methanonipecotic acid, stands out as a nonchiral β-amino acid with a constrained conformation []. This rigid structure can be incredibly valuable in peptide engineering and peptidomimetic drug design. By incorporating this building block, researchers can influence the flexibility and overall three-dimensional structure of peptides, potentially leading to enhanced stability, specific binding affinities, and improved pharmacological properties.
Q2: The research paper focuses on a novel synthesis method. Why is a scalable synthesis of this compound important?
A2: The development of a scalable synthesis for 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid is crucial for advancing its research and potential applications. The ability to produce this compound in larger quantities, as described in the paper [], allows for more extensive exploration of its properties and facilitates the development of peptidomimetics and other potential therapeutic agents. This gram-scale synthesis paves the way for further investigations into its biological activity, structure-activity relationships, and ultimately, its potential use in drug discovery and development.
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